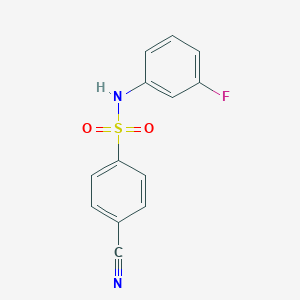![molecular formula C20H19NO3S B263059 N-[4-(benzyloxy)phenyl]-3-methylbenzenesulfonamide](/img/structure/B263059.png)
N-[4-(benzyloxy)phenyl]-3-methylbenzenesulfonamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-[4-(benzyloxy)phenyl]-3-methylbenzenesulfonamide, commonly known as BMS-986142, is a chemical compound that has gained significant attention in the field of medicinal chemistry. It is a potent and selective inhibitor of the enzyme Tyk2, which plays a crucial role in the immune system.
Mecanismo De Acción
BMS-986142 is a selective inhibitor of Tyk2, a member of the Janus kinase (JAK) family of enzymes. Tyk2 plays a crucial role in the signaling pathways of cytokines, which are involved in the regulation of the immune system. By inhibiting Tyk2, BMS-986142 can modulate the immune response, leading to a reduction in inflammation and tissue damage.
Biochemical and Physiological Effects:
BMS-986142 has been shown to have potent anti-inflammatory effects in preclinical studies. It can reduce the levels of pro-inflammatory cytokines such as interleukin-12 (IL-12), interferon-gamma (IFN-gamma), and tumor necrosis factor-alpha (TNF-alpha). BMS-986142 has also been shown to reduce the infiltration of immune cells into inflamed tissues. In addition, BMS-986142 has been shown to have a favorable safety profile in preclinical studies.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
BMS-986142 has several advantages for use in lab experiments. It is a potent and selective inhibitor of Tyk2, which allows for precise modulation of the immune response. BMS-986142 has also been optimized for improved yield and purity, making it easier to work with in the lab. However, there are some limitations to the use of BMS-986142 in lab experiments. It can be expensive to synthesize, and its use may be restricted due to intellectual property issues.
Direcciones Futuras
There are several future directions for the research and development of BMS-986142. One area of focus is the optimization of its pharmacokinetic properties to improve its efficacy and safety in clinical trials. Another area of focus is the investigation of its potential use in combination with other drugs for the treatment of autoimmune diseases and cancer. Additionally, the development of new Tyk2 inhibitors with improved properties is an active area of research.
Conclusion:
In conclusion, BMS-986142 is a promising compound with potential therapeutic applications in the treatment of autoimmune diseases, cancer, and viral infections. Its selective inhibition of Tyk2 allows for precise modulation of the immune response, leading to a reduction in inflammation and tissue damage. However, further research is needed to optimize its pharmacokinetic properties and investigate its potential use in combination with other drugs.
Métodos De Síntesis
The synthesis of BMS-986142 involves a series of chemical reactions. The starting material is 3-methylbenzenesulfonyl chloride, which is reacted with 4-(benzyloxy)aniline in the presence of a base to form an intermediate product. This intermediate is then reacted with 1,2-dibromoethane to form the final product, BMS-986142. The synthesis of BMS-986142 has been optimized to improve the yield and purity of the compound.
Aplicaciones Científicas De Investigación
BMS-986142 has been extensively studied for its potential therapeutic applications. It has shown promising results in preclinical studies for the treatment of autoimmune diseases such as psoriasis, rheumatoid arthritis, and inflammatory bowel disease. BMS-986142 has also been investigated for its potential use in the treatment of cancer and viral infections.
Propiedades
Nombre del producto |
N-[4-(benzyloxy)phenyl]-3-methylbenzenesulfonamide |
|---|---|
Fórmula molecular |
C20H19NO3S |
Peso molecular |
353.4 g/mol |
Nombre IUPAC |
3-methyl-N-(4-phenylmethoxyphenyl)benzenesulfonamide |
InChI |
InChI=1S/C20H19NO3S/c1-16-6-5-9-20(14-16)25(22,23)21-18-10-12-19(13-11-18)24-15-17-7-3-2-4-8-17/h2-14,21H,15H2,1H3 |
Clave InChI |
PQCCGDHTWUPXQW-UHFFFAOYSA-N |
SMILES |
CC1=CC(=CC=C1)S(=O)(=O)NC2=CC=C(C=C2)OCC3=CC=CC=C3 |
SMILES canónico |
CC1=CC(=CC=C1)S(=O)(=O)NC2=CC=C(C=C2)OCC3=CC=CC=C3 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



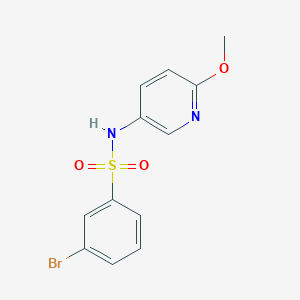
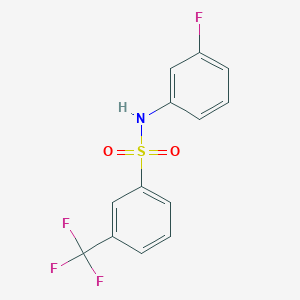
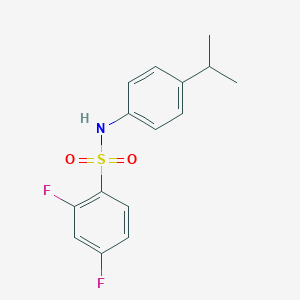
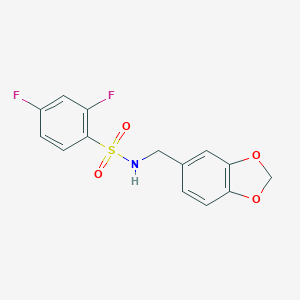
![2,4-difluoro-N-[4-(trifluoromethoxy)phenyl]benzenesulfonamide](/img/structure/B262991.png)
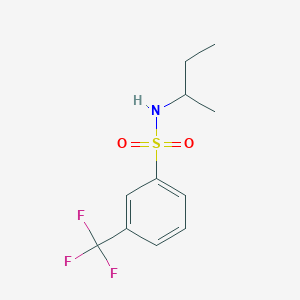
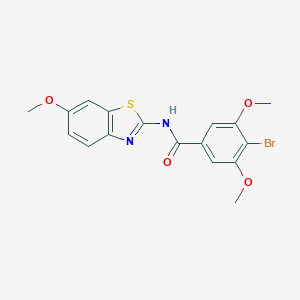
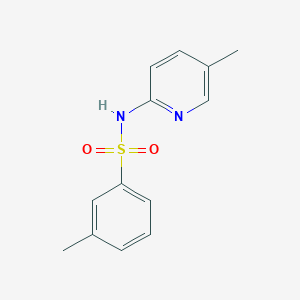
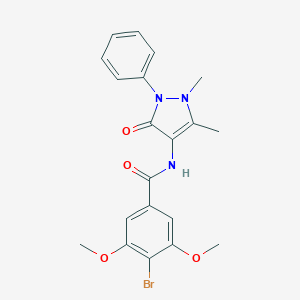
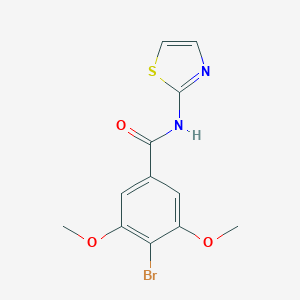
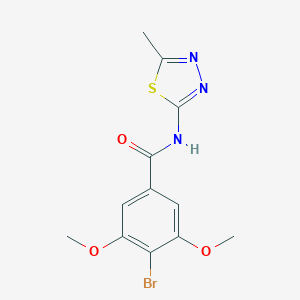
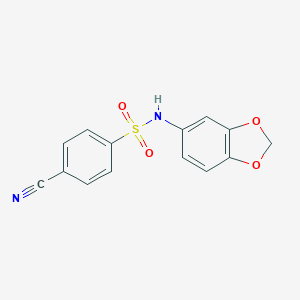
![4-cyano-N-[2-(hydroxymethyl)phenyl]benzenesulfonamide](/img/structure/B263013.png)
